Lisinopril, epsilon-biotinamidocaproyl-
Description
Structure
2D Structure
Properties
CAS No. |
130007-47-5 |
|---|---|
Molecular Formula |
C37H56N6O8S |
Molecular Weight |
744.9 g/mol |
IUPAC Name |
(2S)-1-[(2S)-6-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]-2-[(1-carboxy-3-phenylpropyl)amino]hexanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C37H56N6O8S/c44-31(17-5-2-9-21-38-32(45)18-7-6-16-30-33-28(24-52-30)41-37(51)42-33)39-22-10-8-14-26(34(46)43-23-11-15-29(43)36(49)50)40-27(35(47)48)20-19-25-12-3-1-4-13-25/h1,3-4,12-13,26-30,33,40H,2,5-11,14-24H2,(H,38,45)(H,39,44)(H,47,48)(H,49,50)(H2,41,42,51)/t26-,27?,28-,29-,30-,33-/m0/s1 |
InChI Key |
LZRYNUIYHHQTRL-NBZVOYHKSA-N |
SMILES |
C1CC(N(C1)C(=O)C(CCCCNC(=O)CCCCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3)NC(CCC4=CC=CC=C4)C(=O)O)C(=O)O |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CCCCNC(=O)CCCCCNC(=O)CCCC[C@H]2[C@@H]3[C@H](CS2)NC(=O)N3)NC(CCC4=CC=CC=C4)C(=O)O)C(=O)O |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CCCCNC(=O)CCCCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3)NC(CCC4=CC=CC=C4)C(=O)O)C(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
BL 11 BL-11 BL11 epsilon-biotinamidocaproyl-lisinopril lisinopril, epsilon-biotinamidocaproyl- |
Origin of Product |
United States |
Contextualization Within Angiotensin Converting Enzyme Ace Inhibitor Research
The angiotensin-converting enzyme (ACE) is a zinc metalloproteinase that plays a critical role in the renin-angiotensin system (RAS), a key pathway in blood pressure regulation. frontiersin.org ACE converts the inactive decapeptide angiotensin I into the potent vasoconstrictor angiotensin II and also inactivates the vasodilator bradykinin. frontiersin.orgwikipedia.org The discovery that inhibiting ACE could effectively lower blood pressure led to the rational design and development of a major class of antihypertensive drugs. nih.govlaskerfoundation.org
The journey began with peptides isolated from snake venom, which were potent ACE inhibitors but lacked oral activity. wikipedia.orglaskerfoundation.org This research paved the way for the creation of the first synthetic, orally active ACE inhibitor, captopril, followed by other derivatives including enalapril (B1671234) and lisinopril (B193118). wikipedia.orgnih.gov These inhibitors were designed to interact specifically with the active site of ACE. nih.govnih.gov Beyond their therapeutic applications, the high potency and specificity of these inhibitors made them invaluable as biochemical tools. nih.gov Researchers have utilized these compounds for the purification, localization, and detailed characterization of ACE in various tissues, helping to distinguish it from other related enzymes. nih.gov
Rationale for Bioconjugate Design in Biochemical Probing
The creation of bioconjugates like Lisinopril (B193118), epsilon-biotinamidocaproyl- represents a strategic evolution in the use of inhibitors as research probes. The design involves covalently attaching a signaling or affinity molecule—in this case, biotin (B1667282)—to a biologically active molecule like lisinopril. This process, known as biotinylation, leverages one of the strongest known non-covalent interactions in biology: the binding of biotin to the proteins avidin (B1170675) and streptavidin. wikipedia.orgmdpi.com
The rationale for this design is multifaceted:
Affinity Tagging: Biotin acts as a highly specific tag. mdpi.com Once the lisinopril portion of the conjugate binds to ACE, the biotin tag can be used to capture the entire inhibitor-enzyme complex using streptavidin immobilized on a solid support, such as agarose (B213101) beads. mdpi.commedchemexpress.com This is a powerful method for isolating and purifying ACE from complex biological mixtures. medchemexpress.com
Detection and Quantification: The streptavidin-biotin system allows for sensitive detection. wikipedia.org Streptavidin can be conjugated to reporter molecules like fluorescent dyes or enzymes, enabling the visualization and quantification of ACE in various experimental setups.
Probing Molecular Interactions: The bioconjugate can be used to study the structure and accessibility of the enzyme's active site. researchgate.net The epsilon-biotinamidocaproyl- component serves as a spacer arm, physically separating the biotin molecule from the lisinopril moiety. The length and flexibility of this spacer are critical, as it must allow the inhibitor to bind deep within the enzyme's active site while the biotin remains accessible to the much larger streptavidin protein. researchgate.net
This bioconjugate approach transforms a simple inhibitor into a versatile tool for affinity chromatography, protein pull-down assays, and structural analysis, allowing researchers to investigate the target protein in its native environment. mdpi.com
Historical Development and Significance of Biotinylated Ace Inhibitors
Chemical Synthesis Pathways for Biotinylation of Lisinopril Derivatives
The creation of epsilon-biotinamidocaproyl-lisinopril involves the covalent attachment of a biotin molecule to the lisinopril structure via a spacer arm. This process requires a strategic approach to ensure the biological activity of the lisinopril moiety is retained while enabling the high-affinity interaction of biotin with streptavidin or avidin (B1170675).
Strategies for Introducing Biotin Moieties
The primary strategy for introducing a biotin moiety to lisinopril involves the reaction of an activated biotin derivative with a primary amine on the lisinopril molecule. Lisinopril, being a lysine (B10760008) derivative, possesses a primary amino group that serves as a convenient target for biotinylation.
N-Hydroxysuccinimide (NHS) esters of biotin are the most commonly employed reagents for this purpose. thermofisher.com These reagents react efficiently with primary amines in a pH range of 7-9 to form stable amide bonds. thermofisher.com The reaction typically involves dissolving the NHS-biotin reagent in an organic solvent, such as dimethylsulfoxide (DMSO) or dimethylformamide (DMF), before adding it to an aqueous solution of lisinopril buffered to the optimal pH. thermofisher.com
The choice of the specific NHS-biotin reagent is crucial and often depends on the desired length of the spacer arm and the solubility requirements of the final conjugate. For instance, sulfated NHS-biotin esters offer increased water solubility. gbiosciences.com
Design and Optimization of Spacer Arm Linkage
The spacer arm connecting biotin to lisinopril plays a pivotal role in the functionality of the conjugate. It provides spatial separation between the biotin and lisinopril moieties, which is essential to minimize steric hindrance and allow for the simultaneous interaction of lisinopril with ACE and biotin with streptavidin.
Two notable biotinylated derivatives of lisinopril that have been synthesized are BL11 (epsilon-biotinamidocaproyl-lisinopril) and BL19 (epsilon-biotinamidocaproyl-beta-alanyl-beta-alanyl-lisinopril). researchgate.net These compounds feature spacer arms of 11 and 19 atoms, respectively. researchgate.net The epsilon-biotinamidocaproyl spacer in BL11 provides a flexible chain that allows the biotin to be accessible for binding. The longer spacer in BL19, incorporating two beta-alanine (B559535) units, was designed to further extend this distance. researchgate.net
Research has shown that while both BL11 and BL19 are potent inhibitors of ACE, the longer spacer arm of BL19 allows it to retain its binding affinity for streptavidin even when complexed with ACE, a property not observed with the shorter-armed BL11. researchgate.net This highlights the importance of optimizing the spacer arm length for specific applications, such as affinity isolation of the ACE-inhibitor complex. researchgate.net
Advanced Synthetic Techniques for Conjugate Formation
While solution-phase synthesis using activated esters is a common approach, more advanced techniques like solid-phase peptide synthesis (SPPS) can be employed for the creation of more complex lisinopril conjugates. SPPS offers several advantages, including simplified purification of intermediates and the ability to introduce modifications at specific sites. google.comnih.gov
In the context of epsilon-biotinamidocaproyl-lisinopril, an SPPS approach could involve the synthesis of a peptide chain containing lisinopril or a lisinopril analog, followed by the on-resin coupling of the epsilon-biotinamidocaproyl moiety. This method allows for precise control over the structure of the final conjugate. nih.gov
Analytical Methodologies for Conjugate Validation
Thorough analytical validation is essential to confirm the identity, purity, and structural integrity of the synthesized epsilon-biotinamidocaproyl-lisinopril conjugate. A combination of chromatographic and spectroscopic techniques is typically employed for this purpose.
Chromatographic Techniques for Purity and Identity Confirmation
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of lisinopril and its derivatives. nih.govnih.govnih.gov Reversed-phase HPLC (RP-HPLC) is commonly used, and various methods have been developed for the analysis of lisinopril in bulk drug substances and biological fluids. nih.govresearchgate.net
For the analysis of epsilon-biotinamidocaproyl-lisinopril, a gradient elution method using a C18 column with a mobile phase consisting of an aqueous buffer (such as ammonium (B1175870) formate (B1220265) or phosphate (B84403) buffer) and an organic modifier (like acetonitrile (B52724) or methanol) would be suitable. researchgate.netnih.gov Detection is typically performed using UV spectrophotometry at a wavelength around 215 nm. nih.gov
The successful conjugation of the biotin moiety will result in a significant increase in the hydrophobicity of the lisinopril molecule, leading to a longer retention time in an RP-HPLC system compared to the parent lisinopril. This shift in retention time can serve as an initial confirmation of the successful synthesis.
| Parameter | Typical Value/Condition |
|---|---|
| Column | Reversed-phase C18 |
| Mobile Phase | Gradient of aqueous buffer and organic solvent (e.g., acetonitrile) |
| Detection | UV at ~215 nm |
| Expected Outcome | Increased retention time for the conjugate compared to lisinopril |
Spectroscopic Approaches for Structural Elucidation
Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for the definitive structural confirmation of the epsilon-biotinamidocaproyl-lisinopril conjugate.
Mass Spectrometry (MS):
Liquid chromatography coupled with mass spectrometry (LC-MS) is particularly valuable for confirming the molecular weight of the conjugate and identifying any impurities. nih.govresearchgate.netactascientific.com Electrospray ionization (ESI) is a suitable ionization technique for this type of molecule. nih.gov The mass spectrum of the conjugate would be expected to show a molecular ion peak corresponding to the combined mass of lisinopril, the epsilon-biotinamidocaproyl spacer, and the biotin moiety.
Tandem mass spectrometry (MS/MS) can provide further structural information by inducing fragmentation of the molecular ion. nih.govnih.gov The fragmentation pattern can help to confirm the connectivity of the different components of the conjugate. For instance, characteristic fragment ions of both lisinopril and biotin would be expected in the MS/MS spectrum. nih.govresearchgate.net
| Parameter | Expected Observation |
|---|---|
| Molecular Ion Peak (M+H)+ | Corresponds to the calculated molecular weight of the conjugate |
| MS/MS Fragmentation | Presence of fragment ions characteristic of both lisinopril and biotin |
Nuclear Magnetic Resonance (NMR) Spectroscopy:
Both ¹H and ¹³C NMR spectroscopy are indispensable for the detailed structural elucidation of the conjugate. researchgate.netresearchgate.netnih.gov The NMR spectra of the conjugate would exhibit signals corresponding to the protons and carbons of the lisinopril, epsilon-aminocaproic acid, and biotin components.
Comparison of the NMR spectra of the conjugate with those of the starting materials (lisinopril and the activated biotin derivative) would allow for the identification of chemical shift changes that occur upon conjugation. For example, the signals of the protons and carbons near the site of amide bond formation would be expected to show significant shifts. Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, can be used to establish the connectivity between the different structural units and unambiguously confirm the final structure of the epsilon-biotinamidocaproyl-lisinopril conjugate.
Mass Spectrometry for Molecular Mass and Composition Verification
Mass spectrometry is a critical analytical technique for the structural confirmation of synthetic bioconjugates like epsilon-biotinamidocaproyl-lisinopril. This method provides precise data on the molecular mass and elemental composition, verifying that the intended conjugation has occurred successfully.
For epsilon-biotinamidocaproyl-lisinopril, soft ionization techniques such as Electrospray Ionization (ESI) are typically employed, often coupled with high-resolution mass analyzers like time-of-flight (TOF) or Orbitrap. In ESI mass spectrometry, the conjugate is expected to be observed primarily as a protonated molecular ion [M+H]⁺ in the positive ion mode. Given the elemental composition of the conjugate, its theoretical monoisotopic mass can be calculated and compared with the experimentally observed mass-to-charge ratio (m/z), providing a primary confirmation of its identity.
Further structural verification is achieved through tandem mass spectrometry (MS/MS). In these experiments, the parent molecular ion is isolated and subjected to collision-induced dissociation (CID) to generate characteristic fragment ions. The fragmentation pattern provides evidence for the covalent linkage between the lisinopril moiety and the biotin-spacer arm. Common fragmentation pathways for the lisinopril portion include the neutral loss of the proline residue (a mass of 115 Da), a well-documented fragmentation for proline-containing peptides. Other observed fragments would correspond to the biotinamidocaproyl spacer and the core lisinopril structure, allowing for a comprehensive verification of the conjugate's composition and connectivity.
Table 1: Mass Spectrometry Data for Epsilon-Biotinamidocaproyl-Lisinopril
| Parameter | Value | Reference |
| Molecular Formula | C₃₇H₅₆N₆O₈S | Calculated |
| Monoisotopic Mass | 744.3908 Da | Calculated |
| Expected [M+H]⁺ (m/z) | 745.3986 | Calculated |
Note: The table presents calculated theoretical values. Experimental values obtained via high-resolution mass spectrometry are expected to align closely with these figures.
Conformational Analysis of the Bioconjugate
The conformational landscape of epsilon-biotinamidocaproyl-lisinopril is largely dictated by the inherent structural properties of its lisinopril core, specifically the peptidyl-prolyl bond between the lysine and proline residues. Like many other peptides containing a C-terminal proline, lisinopril exists in solution as an equilibrium mixture of cis and trans conformers with respect to this amide bond. nih.govresearchgate.net This conformational isomerism is a slow process on the NMR timescale, allowing for the distinct observation and characterization of both forms. nih.gov
The conjugation of the epsilon-biotinamidocaproyl moiety to the lysine side chain is not expected to fundamentally alter this intrinsic conformational equilibrium. Therefore, the bioconjugate will also exist as a mixture of cis and trans isomers. Studies on unmodified lisinopril have established that the trans isomer is the thermodynamically more stable and thus the major species in solution, representing approximately 77% of the equilibrium mixture, with the cis isomer accounting for the remaining 23%. nih.govresearchgate.net The trans form is also considered the biologically active conformer. researchgate.net
Several advanced analytical techniques are employed to study this conformational behavior:
Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution NMR is the primary tool for investigating cis-trans isomerization. nih.gov Techniques such as ¹H and ¹³C NMR show a doubling of signals for the atoms near the proline ring, corresponding to the two distinct isomer populations. nih.gov Furthermore, Nuclear Overhauser Effect (NOE) difference spectroscopy can be used to unambiguously assign the stereochemistry, as the spatial proximity between specific protons differs significantly between the cis and trans forms. nih.govresearchgate.net
Theoretical Calculations: To complement experimental data, computational methods like Density Functional Theory (DFT) are used. nih.govresearchgate.net These calculations can determine the optimized geometries of both the cis and trans conformers and calculate their potential energy difference. Such theoretical studies have confirmed the higher stability of the trans isomer for lisinopril. nih.gov Molecular dynamics simulations may also be employed to understand the flexibility and binding modes of such lisinopril conjugates. nih.gov
Table 2: Conformational Properties of the Lisinopril Moiety
| Property | Description | Method of Analysis |
| Isomerism | Exists as an equilibrium of cis and trans isomers around the Lys-Pro amide bond. nih.govresearchgate.net | NMR Spectroscopy nih.gov |
| Major Conformer | The trans isomer is the predominant and more stable form. nih.govresearchgate.net | NMR Spectroscopy, DFT Calculations nih.gov |
| Isomer Ratio (trans : cis) | Approximately 77 : 23 in solution. researchgate.net | NMR Spectroscopy nih.govresearchgate.net |
Angiotensin-Converting Enzyme (ACE) Binding and Inhibition Profile
The interaction of Lisinopril, epsilon-biotinamidocaproyl- and its analogues with ACE is a nuanced process, governed by the structural features of the lisinopril moiety, the attached biotin, and the intervening spacer arm.
Research has led to the synthesis of two primary biotinylated derivatives of lisinopril for use as biochemical probes. These are ε-biotinamidocaproyl-lisinopril, referred to as BL11, and a longer-chain analogue, ε-biotinamidocaproyl-β-alanyl-β-alanyl-lisinopril, known as BL19. Both of these compounds have been demonstrated to be potent inhibitors of ACE.
While specific kinetic constants such as K_i or IC₅₀ values for BL11 and BL19 are not extensively detailed in seminal literature, their potent inhibitory capacity has been qualitatively established. The inhibitory action stems from the lisinopril component of the molecule, which is a potent, competitive inhibitor of ACE. The binding of lisinopril to ACE is characterized by a very low dissociation constant, indicating a high-affinity interaction. For the unmodified parent compound, lisinopril, the inhibition constant (K_i) is in the nanomolar range, signifying its strong binding to the enzyme's active site.
| Compound | Inhibition Constant (K_i) | Potency Description |
|---|---|---|
| Lisinopril (unmodified) | ~0.39 nM | High |
| Lisinopril, epsilon-biotinamidocaproyl- (BL11) | Not Reported | Potent Inhibitor |
| ε-biotinamidocaproyl-β-alanyl-β-alanyl-lisinopril (BL19) | Not Reported | Potent Inhibitor |
The attachment of the biotinamidocaproyl group to lisinopril introduces a bulky moiety that has significant implications for its interaction with ACE. The length of the spacer arm, which separates the lisinopril core from the biotin molecule, is a critical determinant of the conjugate's binding properties. In BL11, the spacer arm consists of 11 atoms, whereas in BL19, it is extended to 19 atoms.
Studies have revealed that the active site of ACE is situated within a deep cleft of the enzyme. This was elucidated through experiments where the biotinylated lisinopril analogues were used in conjunction with streptavidin. When BL11 is bound to ACE, it is unable to simultaneously bind to streptavidin-agarose beads. This suggests that the 11-atom spacer is not long enough to allow the biotin moiety to extend out of the recessed active site of ACE.
Conversely, when BL19 is complexed with ACE, it retains the ability to bind to streptavidin-agarose beads. mdpi.com This indicates that the longer 19-atom spacer arm is sufficient to position the biotin group outside of the enzyme's deep active site, allowing it to interact with and be captured by streptavidin. mdpi.com This differential binding behavior provides strong evidence for a deeply recessed active site in the ACE molecule. mdpi.com The lisinopril determinant of the conjugate is buried at least 11 Å below the outer surface of the enzyme. mdpi.com
Both BL11 and BL19 have been shown to be potent inhibitors of ACE, comparable in their inhibitory action to the parent compound, lisinopril. mdpi.com The modification of lisinopril with the biotin-spacer arm does not appear to significantly compromise its ability to bind to and inhibit the enzyme. However, the true utility of these conjugates as probes is realized when considering their interaction with both ACE and streptavidin systems.
In the absence of streptavidin, both biotinylated analogues effectively inhibit ACE. However, in the presence of free streptavidin in solution, the ACE inhibitory capacity of both BL11 and BL19 is lost. mdpi.com This is because the high-affinity interaction between biotin and streptavidin sequesters the biotinylated lisinopril, preventing it from binding to the active site of ACE. This finding is crucial for the design of experiments utilizing these probes, as the presence of free streptavidin can effectively neutralize their inhibitory function.
| Compound | ACE Inhibition (in vitro) | ACE Inhibition in Presence of Free Streptavidin |
|---|---|---|
| Lisinopril (unmodified) | High | High (unaffected) |
| Lisinopril, epsilon-biotinamidocaproyl- (BL11) | High | Inhibition Lost |
| ε-biotinamidocaproyl-β-alanyl-β-alanyl-lisinopril (BL19) | High | Inhibition Lost |
High-Affinity Interaction with Streptavidin/Avidin Systems
The biotin moiety of Lisinopril, epsilon-biotinamidocaproyl- serves as a powerful handle for its detection and isolation through its interaction with streptavidin and avidin proteins.
The binding of biotin to avidin (a glycoprotein (B1211001) from egg white) or streptavidin (a protein from Streptomyces avidinii) is one of the strongest known non-covalent interactions in nature, with a dissociation constant (K_d) in the order of 10⁻¹⁴ to 10⁻¹⁵ M. This interaction is highly specific, rapid, and stable against a wide range of temperatures, pH, and denaturing agents.
This robust interaction is widely exploited in various biotechnological applications. Molecules that are biotinylated can be easily detected, immobilized, or purified using streptavidin or avidin conjugated to a solid support (like agarose (B213101) beads) or a reporter molecule (like an enzyme or a fluorescent dye). In the context of Lisinopril, epsilon-biotinamidocaproyl-, this allows for the specific capture and isolation of ACE from complex biological mixtures. mdpi.com
Competitive binding assays are instrumental in demonstrating the specificity of the interaction between the biotinylated lisinopril analogues and the streptavidin/avidin system. As previously mentioned, the addition of free streptavidin to a solution containing either BL11 or BL19 and ACE results in the loss of ACE inhibition. mdpi.com This is a form of competitive binding, where the free streptavidin effectively outcompetes ACE for binding to the biotinylated inhibitor.
Furthermore, the specificity of the biotin-streptavidin interaction is highlighted by the ability of the BL19-ACE complex to be specifically removed from a solution using streptavidin-agarose beads, while the BL11-ACE complex cannot. mdpi.com This demonstrates that the interaction is dependent on the accessibility of the biotin moiety. These studies confirm that the biotin tag on the lisinopril conjugate retains its high-affinity binding to streptavidin, a critical feature for its use as a molecular probe.
Impact of Spacer Length on Biotin-Avidin Complex Formation and Functional Interference
The design of "Lisinopril, epsilon-biotinamidocaproyl-" incorporates a biotin moiety, which exhibits an exceptionally high affinity for avidin and its bacterial analogue, streptavidin. This strong and specific interaction is leveraged in various biochemical assays. The lisinopril component serves to anchor the probe within the active site of ACE, while the biotin acts as a tag for detection or capture. A critical design element in such probes is the spacer arm that connects the inhibitor and the reporter molecule (in this case, lisinopril and biotin).
Research into biotinylated lisinopril derivatives has demonstrated that the length of this spacer is paramount for the probe's utility. Current time information in Ceredigion, GB. Two specific compounds have been synthesized and studied in this context: one with a shorter 11-atom spacer (BL11) and another with a longer 19-atom spacer (BL19). Current time information in Ceredigion, GB. The core finding of these studies is that while both biotinylated derivatives are potent inhibitors of ACE on their own, their ability to interact with streptavidin is significantly influenced by the spacer length once they are bound to the enzyme. Current time information in Ceredigion, GB.
When in a free solution, the presence of streptavidin was found to abolish the inhibitory activity of both BL11 and BL19. Current time information in Ceredigion, GB. This is due to the large size of the streptavidin protein sterically hindering the lisinopril moiety from accessing the ACE active site. However, a crucial difference emerged when the biotinylated lisinopril was first allowed to bind to ACE. The ACE-BL19 complex, featuring the longer spacer, retained the ability to bind to streptavidin-agarose beads, allowing for its specific removal from the solution. Current time information in Ceredigion, GB. In contrast, the ACE-BL11 complex, with its shorter spacer, could not be captured by the streptavidin beads. Current time information in Ceredigion, GB.
This differential outcome underscores the critical role of the spacer arm. The shorter spacer in BL11 is insufficient to extend the biotin moiety out of the recessed active site of ACE, preventing its interaction with the bulky streptavidin molecule. The longer spacer of BL19, however, allows the biotin to be exposed on the enzyme's surface, accessible for binding to streptavidin.
| Compound Name | Spacer Length (atoms) | Interaction with Streptavidin when bound to ACE | Functional Outcome |
| BL11 | 11 | No significant interaction | Unable to be used for affinity capture of the ACE-inhibitor complex. Current time information in Ceredigion, GB. |
| BL19 | 19 | Strong interaction | Successful affinity capture of the ACE-inhibitor complex. Current time information in Ceredigion, GB. |
Elucidation of Target Enzyme Topography and Conformational Insights
The strategic use of biotinylated lisinopril probes with varying spacer lengths has provided significant insights into the three-dimensional structure of the ACE active site.
The experiments with BL11 and BL19 serve as a form of molecular mapping, providing dimensional estimates of the ACE active site's depth. The inability of the ACE-BL11 complex to bind streptavidin indicates that the lisinopril binding site is located in a depression or cleft on the enzyme's surface. Current time information in Ceredigion, GB. The 11-atom spacer is not long enough to project the biotin molecule beyond the confines of this recessed area.
The successful binding of the ACE-BL19 complex to streptavidin, on the other hand, establishes that the 19-atom spacer is sufficient to overcome this topographical barrier. Current time information in Ceredigion, GB. This allows for a quantitative estimation of the active site's depth. The results strongly suggest that the binding determinants for lisinopril are situated at a considerable distance from the outer surface of the ACE molecule. Current time information in Ceredigion, GB.
The findings from these biotinylated probes have been instrumental in confirming the deeply recessed nature of the ACE active site. Current time information in Ceredigion, GB. The lisinopril binding site is not on a flat, easily accessible surface but rather within a molecular cavity. The failure of BL11 to facilitate affinity capture demonstrates that the entrance to this active site is sterically restrictive. Current time information in Ceredigion, GB.
This information is invaluable for computational modeling and the rational design of new ACE inhibitors. Understanding the topography of the active site, including its depth and the nature of its entrance, allows for the design of inhibitors with improved specificity and binding kinetics. The use of "Lisinopril, epsilon-biotinamidocaproyl-" and its longer-chain analogue has thus provided a clear and elegant experimental validation of the structural models of ACE, revealing a key architectural feature of this important enzyme. Current time information in Ceredigion, GB.
| Probe Compound | Key Experimental Observation | Inference about ACE Active Site Topography |
| BL11 | ACE-bound probe fails to bind streptavidin-agarose. Current time information in Ceredigion, GB. | The lisinopril binding site is located in a recessed cleft, and the 11-atom spacer is too short to expose the biotin. Current time information in Ceredigion, GB. |
| BL19 | ACE-bound probe successfully binds streptavidin-agarose. Current time information in Ceredigion, GB. | The 19-atom spacer is long enough to extend the biotin moiety out of the active site cleft, making it accessible. Current time information in Ceredigion, GB. |
| Overall Conclusion | The differential binding provides a dimensional probe of the active site. | The lisinopril binding site is located in a deep cleft, at least 11 Å below the outer surface of the enzyme. Current time information in Ceredigion, GB. |
Applications in Advanced Biochemical and Molecular Research
Protein Affinity Purification and Isolation
The high specificity of the lisinopril (B193118) moiety for the active site of ACE, coupled with the strong biotin-streptavidin interaction, makes Lisinopril, epsilon-biotinamidocaproyl- an excellent ligand for the affinity purification of ACE.
Lisinopril, epsilon-biotinamidocaproyl- has demonstrated significant utility in the isolation of Angiotensin-Converting Enzyme (ACE) from complex biological sources such as tissue homogenates and cell lysates. The principle of this application lies in the ability of the lisinopril component of the conjugate to bind specifically and with high affinity to the active site of ACE. This allows for the selective capture of the enzyme from a heterogeneous mixture of proteins.
The biotin (B1667282) moiety of the conjugate then serves as a handle for the immobilization and purification of the ACE-ligand complex. This approach has been successfully employed in the purification of ACE from various biological preparations, including solubilized bovine lung membrane preparations. nih.gov The specificity of the lisinopril-ACE interaction ensures a high degree of purification, effectively separating ACE from other proteins present in the initial mixture. While direct lisinopril-sepharose affinity chromatography has been used to purify ACE from sheep lung, the biotinylated derivative offers an alternative and versatile method for immobilization on streptavidin-coated supports.
The successful affinity capture of the ACE-Lisinopril, epsilon-biotinamidocaproyl- complex using streptavidin-agarose hinges on several key methodological considerations. The length of the spacer arm between the lisinopril and biotin moieties is of critical importance. A sufficiently long spacer is necessary to allow the biotin to bind to streptavidin without steric hindrance from the large ACE molecule. This is because the lisinopril binding site is located deep within the enzyme.
The binding of the biotinylated lisinopril-ACE complex to streptavidin-agarose is typically performed in a batch or column format. The choice of buffers is important to maintain the integrity and activity of the ACE enzyme while facilitating the high-affinity interaction between biotin and streptavidin.
Elution of the captured ACE from the streptavidin-agarose matrix presents a challenge due to the strength of the biotin-streptavidin bond. Common elution strategies include:
Denaturing conditions: Using harsh reagents like SDS and heat can effectively disrupt the interaction and release the protein, though this may lead to denaturation of the target enzyme.
Competitive elution: A high concentration of free biotin can be used to compete with the biotinylated lisinopril for binding to streptavidin, although this is often inefficient.
Cleavable linkers: Incorporating a cleavable linker between the lisinopril and biotin can allow for the release of the ACE-lisinopril complex under specific chemical conditions, preserving the integrity of both the enzyme and the affinity matrix.
| Parameter | Consideration | Rationale |
|---|---|---|
| Spacer Arm Length | Must be sufficient to overcome steric hindrance from the ACE molecule. | Ensures the biotin moiety is accessible for binding to streptavidin. |
| Binding Buffer | Should maintain the native conformation and activity of ACE. | Preserves the functionality of the purified enzyme. |
| Elution Strategy | Choice between denaturing conditions, competitive elution, or use of cleavable linkers. | Depends on the desired state of the purified ACE (native vs. denatured) and the reusability of the affinity matrix. |
Lisinopril, epsilon-biotinamidocaproyl- serves as a valuable tool for the enrichment of ACE-drug conjugate complexes, facilitating their detailed analysis, particularly in the field of proteomics. By treating a complex biological sample with the biotinylated lisinopril, ACE is selectively tagged. The resulting ACE-conjugate complex can then be efficiently enriched from the mixture using streptavidin-based affinity capture.
This enrichment is a critical step for subsequent analysis by techniques such as mass spectrometry. By significantly reducing the complexity of the sample, the detection and characterization of ACE and any interacting proteins are greatly enhanced. This strategy allows researchers to study post-translational modifications of ACE, identify potential binding partners, and investigate the effects of lisinopril binding on the enzyme's interactions within a cellular context. While specific proteomic studies utilizing Lisinopril, epsilon-biotinamidocaproyl- are not extensively documented, the principles of biotin-based enrichment are well-established and directly applicable.
Receptor/Enzyme Active Site Probing and Mapping
The unique structure of Lisinopril, epsilon-biotinamidocaproyl- allows for its use as a probe to investigate the structural and functional characteristics of the ACE active site.
X-ray crystallography has provided detailed atomic-level insights into the binding of lisinopril to the active site of ACE. researchgate.netnih.gov The crystal structure of the human testicular ACE in complex with lisinopril reveals that the inhibitor is buried deep within a central cavity of the enzyme. researchgate.netresearchgate.net
Key interactions between lisinopril and ACE include:
The carboxylate group of lisinopril coordinates with the catalytic zinc ion (Zn²⁺) in the active site. researchgate.netresearchgate.net
Hydrogen bonds are formed with key active site residues, including Glu384 and Tyr523. researchgate.net
The lysine (B10760008) moiety of lisinopril interacts with the S1' subsite, forming salt bridges with Glu162 and D377. researchgate.net
The proline portion of lisinopril occupies the S2' subsite and engages in hydrophobic interactions and hydrogen bonding with residues such as K511, Q281, and Y520. researchgate.net
While a crystal structure of ACE in complex with the full Lisinopril, epsilon-biotinamidocaproyl- conjugate is not available, the existing structures with lisinopril strongly suggest that the epsilon-biotinamidocaproyl moiety would extend away from the active site pocket. This is consistent with the requirement of a spacer arm for effective streptavidin binding, indicating that the biotin portion does not interfere with the critical interactions of the lisinopril core within the active site.
| Lisinopril Moiety | Interacting ACE Residue(s) | Type of Interaction |
|---|---|---|
| Carboxylate Group | Zn²⁺, Glu384, Tyr523 | Coordination, Hydrogen Bonding |
| Lysine Moiety | Glu162, D377 | Salt Bridge |
| Proline Moiety | K511, Q281, Y520 | Hydrophobic Interactions, Hydrogen Bonding |
| Phenyl Group | F512 (S1 subsite) | Aromatic Stacking |
Somatic ACE is comprised of two homologous domains, the N-domain and the C-domain, each containing a catalytically active site. Research has shown that lisinopril exhibits preferential binding to the C-domain of ACE. researchgate.netresearchgate.netimpactfactor.org In silico docking studies and experimental binding assays have consistently demonstrated a higher binding affinity of lisinopril for the C-domain compared to the N-domain. researchgate.netimpactfactor.org
This domain selectivity is attributed to subtle differences in the amino acid residues within the active sites of the two domains. For instance, the substitution of Glu162 in the C-domain with Asp140 in the N-domain results in a less favorable interaction with the lysine side chain of lisinopril in the N-domain. impactfactor.org The development of lisinopril derivatives has further exploited these differences to create highly C-domain-selective inhibitors.
The use of Lisinopril, epsilon-biotinamidocaproyl- as a research tool allows for the specific probing and isolation of the C-domain, facilitating studies aimed at understanding the distinct physiological roles of the two ACE domains. This domain-selective binding is a critical aspect in the rational design of new ACE inhibitors with potentially improved therapeutic profiles. nih.govnih.gov
Development of Biochemical Assays for Target Interaction Analysis
The strong and specific biotin-streptavidin interaction allows Lisinopril, epsilon-biotinamidocaproyl- to be easily immobilized, detected, and quantified, facilitating the development of robust assays for studying its interaction with ACE and for discovering new inhibitors. ontosight.ai
Lisinopril, epsilon-biotinamidocaproyl- is ideally suited for developing competitive binding assays for high-throughput screening (HTS). nih.gov In a typical HTS format, ACE is immobilized on a microplate, and the biotinylated lisinopril is added. The subsequent binding of streptavidin conjugated to a reporter enzyme (like horseradish peroxidase or alkaline phosphatase) generates a detectable signal.
When a library of potential new inhibitor compounds is screened, each compound is added to the assay wells. If a test compound is an effective ACE inhibitor, it will compete with Lisinopril, epsilon-biotinamidocaproyl- for binding to the immobilized ACE. This competition reduces the amount of biotinylated lisinopril bound to the enzyme, leading to a decrease in the reporter signal. This format allows for the rapid and efficient screening of thousands of molecules to identify potential new drug candidates. nih.govmdpi.com
The versatility of the biotin tag enables the use of Lisinopril, epsilon-biotinamidocaproyl- in a variety of established quantitative binding assays.
Enzyme-Linked Immunosorbent Assay (ELISA): In an ELISA-like competitive assay, streptavidin is coated onto the microplate wells. A known amount of ACE is pre-incubated with Lisinopril, epsilon-biotinamidocaproyl- and a test compound. This mixture is then added to the streptavidin-coated plate. Only the biotinylated lisinopril that is not bound to ACE will be captured by the immobilized streptavidin. The amount of captured ACE-lisinopril complex can then be quantified using an anti-ACE antibody, allowing for the determination of the test compound's inhibitory potency.
Surface Plasmon Resonance (SPR): SPR technology can be used to measure binding kinetics in real-time. In one setup, streptavidin is immobilized on the sensor chip to capture Lisinopril, epsilon-biotinamidocaproyl-, creating a stable surface. A solution containing ACE can then be flowed over the chip, and the association and dissociation of the enzyme from the biotinylated inhibitor can be measured directly. This provides detailed kinetic data, including on-rates (k_a) and off-rates (k_d), which are crucial for characterizing inhibitor-target interactions.
Fluorescence-Based Assays: These assays offer a sensitive alternative to radioligand-based methods. nih.govnih.govresearchgate.net In a fluorescence polarization (FP) assay, a fluorescently labeled streptavidin is used. When the large fluorescent streptavidin binds to the smaller Lisinopril, epsilon-biotinamidocaproyl-/ACE complex, the rotational speed of the fluorophore slows dramatically, resulting in a high FP signal. A competing, non-biotinylated inhibitor would displace the biotinylated probe from ACE, preventing the formation of the large complex and leading to a low FP signal. nih.govfrontiersin.org Similarly, in Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays, a donor fluorophore on streptavidin and an acceptor fluorophore on an anti-ACE antibody can be brought into proximity by the binding of the biotinylated lisinopril, generating a FRET signal.
The biotin moiety allows for the straightforward integration of Lisinopril, epsilon-biotinamidocaproyl- into advanced research platforms. On protein microarrays, where thousands of different proteins are spotted onto a solid surface, the biotinylated lisinopril can be used as a probe to identify potential off-target interactions. By applying the probe to the microarray and detecting its binding using a fluorescently-labeled streptavidin, researchers can screen for unintended binding partners, which is a critical step in drug development.
In biosensing applications, surfaces can be functionalized with streptavidin to specifically orient and immobilize the biotinylated lisinopril. This creates a well-defined and reproducible sensor surface for studying interactions with ACE or other potential binding partners in complex biological samples.
Computational Chemistry and Molecular Modeling of Conjugate-Target Interactions
Computational methods provide atomic-level insights into how Lisinopril, epsilon-biotinamidocaproyl- interacts with its target, guiding the design of new probes and inhibitors.
The design of effective biotinylated ligands like Lisinopril, epsilon-biotinamidocaproyl- follows key rational principles. nih.govresearchgate.netmdpi.comlaskerfoundation.org The primary goal is to attach the biotin tag without disrupting the essential interactions of the core inhibitor with its target enzyme. nih.gov A critical element in this design is the spacer arm—in this case, the amidocaproyl group. rsc.org
Research on biotinylated lisinopril derivatives has demonstrated the importance of the spacer's length. researchgate.net Studies using two different derivatives, one with an 11-atom spacer (ε-biotinamidocaproyl-lisinopril) and another with a 19-atom spacer, revealed that the ACE active site is deeply recessed within the enzyme's structure. researchgate.net While both compounds were potent ACE inhibitors, only the derivative with the longer, 19-atom spacer could simultaneously bind to ACE and be captured by streptavidin-agarose beads. researchgate.net The shorter spacer did not provide enough distance for the bulky streptavidin molecule to bind without clashing with the surface of the ACE enzyme. This finding underscores a key design principle: the linker must be of sufficient length and flexibility to bridge the distance from the inhibitor's binding pocket to the enzyme's exterior, allowing the biotin tag to be accessible to streptavidin. researchgate.net
Molecular docking and molecular dynamics (MD) simulations are powerful tools used to predict and analyze the binding mode of inhibitors. researchgate.netresearchgate.netnih.gov For Lisinopril, epsilon-biotinamidocaproyl-, modeling begins with the well-established interactions of the parent lisinopril molecule. nih.govsemanticscholar.org
Lisinopril Binding Mode: Numerous computational studies have elucidated how lisinopril binds within the active site of ACE. undip.ac.idresearchgate.netnih.govimpactfactor.org The key interactions stabilizing the complex include:
Zinc Coordination: The carboxylate group in the lisinopril backbone coordinates with the catalytic Zn²⁺ ion in the ACE active site. nih.gov
Hydrogen Bonding: Lisinopril forms a network of crucial hydrogen bonds with several active site residues. The carboxylate of the proline moiety interacts with Lys511 and Tyr520, while other parts of the inhibitor form hydrogen bonds with residues such as Ala354, Glu384, His353, His513, and Tyr523. researchgate.netnih.govnih.gov
Hydrophobic Interactions: The phenylpropyl group and other nonpolar parts of lisinopril engage in favorable hydrophobic interactions with residues like Val518. undip.ac.id
Modeling the Conjugate: In computational models of Lisinopril, epsilon-biotinamidocaproyl-, the lisinopril portion is docked into the ACE active site based on this known binding conformation. The epsilon-biotinamidocaproyl- linker is then modeled as a flexible chain extending from the lisinopril core out of the active site cleft. MD simulations are then employed to explore the dynamic behavior of the entire complex. researchgate.netnih.govap.nic.in These simulations, which model the movements of atoms over time, help to assess the stability of the lisinopril-ACE interactions in the presence of the linker and to determine the most probable conformations of the flexible biotin-linker portion as it extends into the solvent.
Interactive Data Table: Key ACE Residues Interacting with Lisinopril
This table summarizes the amino acid residues within the Angiotensin-Converting Enzyme (ACE) active site that form significant interactions with the inhibitor lisinopril, as identified through molecular modeling and simulation studies. researchgate.netnih.govundip.ac.idnih.gov
| Interacting ACE Residue | Type of Interaction with Lisinopril |
| Zn²⁺ | Coordination with carboxylate |
| Glu384 | Hydrogen Bond |
| His353 | Hydrogen Bond |
| His513 | Hydrogen Bond |
| Lys511 | Hydrogen Bond with proline carboxylate |
| Tyr520 | Hydrogen Bond with proline carboxylate |
| Ala354 | Hydrogen Bond |
| Tyr523 | Hydrogen Bond |
| Val518 | Hydrophobic Interaction |
Structure-Activity Relationship (SAR) Analysis of Conjugated Derivatives
The structure-activity relationship (SAR) of lisinopril derivatives provides crucial insights into the topology of the ACE active site. The addition of the epsilon-biotinamidocaproyl- moiety to lisinopril creates a probe to explore the spatial constraints of the enzyme's binding pocket.
A pivotal study in this area involved the synthesis and comparison of two biotinylated lisinopril derivatives: BL11, which is Lisinopril, epsilon-biotinamidocaproyl-, and BL19, a similar compound with a longer spacer arm (epsilon-biotinamidocaproyl-beta-alanyl-beta-alanyl-). Both of these compounds were found to be potent inhibitors of ACE. However, their interaction with streptavidin, a protein with a very high affinity for biotin, revealed critical structural information about the ACE active site.
When in the presence of free streptavidin, both BL11 and BL19 lost their ability to inhibit ACE. This is because the bulky streptavidin molecule, when bound to the biotin moiety, sterically hinders the lisinopril portion of the conjugate from accessing the enzyme's active site.
The key difference between the two derivatives was observed when they were first allowed to bind to ACE and then exposed to streptavidin-agarose beads. In this scenario, the BL19-ACE complex was successfully captured by the streptavidin-agarose beads, while the BL11-ACE complex was not. This indicates that the 19-atom spacer of BL19 is long enough to allow the molecule to simultaneously bind to the deeply recessed active site of ACE and the streptavidin on the agarose (B213101) beads. Conversely, the shorter 11-atom spacer of BL11 is insufficient to bridge this distance. These findings suggest that the active site of ACE is located at least 11 Å below the surface of the enzyme.
Table 1: Comparative Binding Properties of Biotinylated Lisinopril Derivatives
| Compound | Spacer Length (atoms) | ACE Inhibition | ACE Inhibition in Presence of Streptavidin | Capture of ACE-Compound Complex by Streptavidin-Agarose |
|---|---|---|---|---|
| BL11 (Lisinopril, epsilon-biotinamidocaproyl-) | 11 | Potent | Inhibited | No |
| BL19 (Lisinopril, epsilon-biotinamidocaproyl-β-Ala-β-Ala-) | 19 | Potent | Inhibited | Yes |
Predicting Conformational Changes upon Binding and Their Functional Consequences
The binding of an inhibitor to its target enzyme often induces conformational changes in both molecules. While direct experimental data on the conformational changes of Lisinopril, epsilon-biotinamidocaproyl- upon binding to ACE is limited, predictions can be made based on the known crystal structure of the lisinopril-ACE complex.
Molecular modeling and X-ray crystallography studies have revealed the precise orientation of lisinopril within the ACE active site. Lisinopril binds in an extended conformation, with its carboxyl and carbonyl groups forming key interactions with the zinc ion and surrounding amino acid residues in the active site. It is highly probable that the lisinopril moiety of the biotinylated conjugate adopts a nearly identical conformation when bound to ACE.
The functional consequence of this predicted binding conformation is that the epsilon-biotinamidocaproyl- spacer arm extends out of the active site and into the solvent. This orientation is crucial for the utility of Lisinopril, epsilon-biotinamidocaproyl- as a biochemical probe. With the lisinopril "anchor" secured in the active site, the biotin "handle" remains accessible to its binding partner, streptavidin. This dual-binding capability, particularly with a sufficiently long spacer as in the case of BL19, is a direct result of the specific conformational arrangement of the inhibitor-enzyme complex.
Utilization in Investigating Cellular Mechanisms In Vitro
The unique properties of Lisinopril, epsilon-biotinamidocaproyl- and its longer-chain analogs make them valuable tools for studying ACE in the context of more complex biological systems, such as cellular extracts and pathways.
Studies on Enzyme Activity Modulation in Cellular Extracts
Lisinopril, epsilon-biotinamidocaproyl- and its derivatives are potent inhibitors of ACE, and this inhibitory activity can be harnessed to study the role of ACE in cellular extracts. By introducing the biotinylated lisinopril to a cellular lysate, researchers can specifically inhibit ACE activity and observe the downstream consequences on other enzymes or signaling pathways present in the extract.
Furthermore, the biotin tag allows for the specific removal of the ACE-inhibitor complex from the extract using streptavidin-coated beads. This affinity depletion of ACE can help to elucidate the enzyme's role in complex biochemical cascades within the cellular milieu.
Interaction with Cellular Components and Pathways
The ability of biotinylated lisinopril derivatives to bind to both ACE and streptavidin provides a powerful method for affinity purification of ACE from crude biological mixtures, including cell lysates. The BL19 derivative, with its longer spacer, has been successfully used for this purpose. This technique allows for the isolation of ACE and any closely associated proteins from a complex mixture, providing insights into the enzyme's interactions with other cellular components.
While the primary interaction of Lisinopril, epsilon-biotinamidocaproyl- is with ACE, its use as a probe can be extended to investigate broader cellular pathways. For instance, by using biotinylated lisinopril in conjunction with cell surface biotinylation techniques, it may be possible to specifically label and track ACE on the surface of intact cells. This could facilitate studies on ACE trafficking, internalization, and its role in cell signaling at the plasma membrane.
Future Directions and Emerging Research Avenues
Rational Design of Next-Generation Biotinylated ACE Inhibitors with Enhanced Specificity or Affinity
The design of the first orally active ACE inhibitors was a landmark achievement in rational drug design, based on understanding the enzyme's active site without full knowledge of its three-dimensional structure. nih.govlaskerfoundation.org Future research can build upon this legacy by leveraging detailed structural biology to create next-generation biotinylated probes. The existing structure of Epsilon-Biotinamidocaproyl-Lisinopril serves as a scaffold for iterative improvement.
Key strategies for rational design include modifying the spacer arm and the inhibitor moiety to enhance binding kinetics and specificity. For instance, altering the length and chemical nature of the epsilon-aminocaproyl linker could optimize the presentation of the lisinopril (B193118) component to the ACE active site, potentially increasing affinity. Furthermore, structure-based drug design (SBDD) techniques can be employed to modify the lisinopril core. nih.govresearchgate.net While lisinopril is highly potent, designing variants that exploit subtle differences between the two active domains of somatic ACE (the N- and C-domains) could lead to domain-selective probes. nih.gov A C-domain selective inhibitor, for example, might offer more targeted insights into blood pressure regulation. nih.gov Such modifications aim to create probes with finely tuned properties for specific research applications, moving beyond a general ACE label.
| Design Strategy | Target Component | Potential Enhancement | Rationale |
| Linker Modification | Epsilon-amidocaproyl chain | Increased affinity; Reduced steric hindrance | Optimizes the distance and orientation of the inhibitor within the enzyme's active site. |
| Inhibitor Core Redesign | Lisinopril moiety | Enhanced domain specificity (N- vs. C-domain) | Exploits structural differences between the two ACE active sites for more targeted research. nih.gov |
| Bioisosteric Replacement | Proline or Lysine (B10760008) analogs in Lisinopril | Improved pharmacokinetic properties; Novel interactions | Substitutions can create new hydrogen bonds or hydrophobic interactions with ACE residues like Lys511 and Tyr520. nih.govnih.gov |
| Affinity Tag Alteration | Biotin (B1667282) | Introduction of switchable or cleavable properties | Allows for controlled binding/release from streptavidin, useful in dynamic studies or sample preparation. researchgate.netresearchgate.net |
Expansion of Applications to Other Enzyme Systems and Biomolecular Interactions
The fundamental concept of Epsilon-Biotinamidocaproyl-Lisinopril—a potent inhibitor linked to an affinity tag—is highly adaptable. This framework can be expanded to target other enzyme systems by replacing lisinopril with inhibitors specific to different enzymes. Biotinylation is a versatile technique used to label various biomolecules, enabling their detection and capture in applications like ELISA, Western blot, and immunoprecipitation. thermofisher.com
This modular approach could generate a valuable toolkit of biotinylated probes for studying a wide range of enzymes, including other proteases, kinases, or hydrolases. For example, a biotinylated version of a specific kinase inhibitor could be used to isolate and identify its binding partners within a cell lysate. The development of "affinity-switchable biotin probes" further enhances this potential, allowing for conditional binding to streptavidin that can be triggered by the presence of a target analyte or enzyme activity. researchgate.net This creates opportunities for developing novel biosensors and activity-based probes.
| Target Enzyme Class | Example Inhibitor Scaffold | Potential Research Application |
| Kinases | Desthiobiotin-ATP/ADP analogs | Covalent labeling and enrichment of ATPases for activity profiling. thermofisher.com |
| Serine Hydrolases | Desthiobiotin-fluorophosphonate | Selective enrichment and identification of active serine hydrolases. thermofisher.com |
| Matrix Metalloproteinases (MMPs) | Batimastat or Marimastat analogs | Affinity-based purification of MMPs from complex biological samples to study their role in tissue remodeling. |
| Histone Deacetylases (HDACs) | Vorinostat or Romidepsin analogs | Isolation of HDAC-containing protein complexes for epigenetic research. |
Development of Advanced Methodologies for Bioconjugate Characterization and Application
As bioconjugates like Epsilon-Biotinamidocaproyl-Lisinopril become more complex, the need for advanced analytical techniques to characterize them becomes critical. d-nb.infonih.gov The inherent complexity and heterogeneity of such molecules require a multi-faceted approach to ensure their quality, stability, and functional integrity. d-nb.infonih.gov
Modern analytical methods are essential for confirming the structure, purity, and binding activity of these probes. High-resolution mass spectrometry (HRMS) can provide detailed information on the molecular weight and structure of the conjugate, confirming successful synthesis. d-nb.infoyoutube.com Techniques like isothermal titration calorimetry (ITC) and differential scanning calorimetry (DSC) are invaluable for characterizing the binding affinity and thermal stability of the bioconjugate with its target. pharmaceuticalonline.com Furthermore, competitive binding assays using dually labeled molecules can provide a functional measure of the success of biotinylation by assessing the probe's ability to bind streptavidin. acs.org The development of standardized, high-throughput characterization methods will be crucial for the routine validation and application of these research tools. pharmaceuticalonline.com
| Analytical Technique | Purpose | Information Provided |
| High-Resolution Mass Spectrometry (HRMS) | Structural Verification | Confirms the precise mass of the bioconjugate, validating the covalent linkage of all components. d-nb.infoyoutube.com |
| Isothermal Titration Calorimetry (ITC) | Binding Affinity Measurement | Quantifies the thermodynamic parameters of the interaction between the biotinylated inhibitor and its target enzyme. |
| Differential Scanning Calorimetry (DSC) | Stability Analysis | Assesses the thermal stability of the bioconjugate, which is critical for its shelf-life and experimental application. |
| Liquid Chromatography (LC) | Purity Assessment | Separates the final bioconjugate from unreacted starting materials and byproducts. youtube.com |
| Competitive Binding Assays | Functional Validation | Measures the ability of the biotinylated probe to compete for binding sites on streptavidin, confirming the functionality of the biotin tag. acs.org |
Exploration of Epsilon-Biotinamidocaproyl-Lisinopril in Proteomics and Target Identification beyond Angiotensin-Converting Enzyme
One of the most exciting future directions for Epsilon-Biotinamidocaproyl-Lisinopril is its application in proteomics and target identification. While lisinopril is known for its high specificity for ACE, many drugs exhibit off-target effects that contribute to both their therapeutic profiles and adverse effects. Biotinylated probes are powerful tools for "adduct capture" and identifying novel protein targets. researchgate.net
Using Epsilon-Biotinamidocaproyl-Lisinopril in a proximity-dependent biotinylation (PDB) approach, such as BioID, could reveal proteins that interact with ACE or are located in its immediate cellular vicinity. nih.gov In this method, the probe is introduced to live cells or lysates, where it binds to its primary target (ACE). ontosight.ai The biotin tag can then be used to pull down not only ACE but also any associated proteins, which can subsequently be identified by mass spectrometry. researchgate.netnih.gov This could uncover previously unknown components of the renin-angiotensin system or identify off-target binding proteins of lisinopril, providing valuable insights into its broader mechanism of action and potentially identifying new therapeutic targets.
| Step | Description | Key Technology |
| 1. Incubation | The Epsilon-Biotinamidocaproyl-Lisinopril probe is introduced into a biological system (e.g., cell lysate, tissue homogenate). | Biotinylated probe. |
| 2. Target Binding | The lisinopril moiety binds to ACE and potentially to other, lower-affinity off-targets. | High-affinity inhibitor-enzyme interaction. |
| 3. Affinity Capture | Streptavidin-coated magnetic beads or resin are added to the mixture, binding to the biotin tag of the probe. | High-affinity biotin-streptavidin interaction. thermofisher.com |
| 4. Pulldown & Elution | The beads are magnetically separated, isolating the probe along with its bound protein targets and any associated protein complexes. The proteins are then eluted. | Magnetic separation; Elution buffers. |
| 5. Identification | The eluted proteins are identified and quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS). | Proteomics analysis. researchgate.net |
Q & A
Basic Research Questions
Q. What methodologies are recommended for quantifying lisinopril in tablet formulations, and how do they ensure analytical precision?
- Answer : The USP Pharmacopeial Forum outlines standardized assay protocols using high-performance liquid chromatography (HPLC). For example, lisinopril extraction involves sonication of tablets in a methanol-water diluent, mechanical shaking, and filtration to achieve a homogeneous solution (0.2–0.4 mg/mL). System suitability parameters, such as retention time and peak symmetry, are critical for validation .
Q. How does lisinopril’s mechanism of action as an ACE inhibitor influence experimental design in cardiovascular studies?
- Answer : Lisinopril inhibits angiotensin-converting enzyme (ACE), reducing angiotensin II production and aldosterone secretion. In heart failure models, studies should measure left ventricular ejection fraction (LVEF) changes and biomarkers like BNP. Randomized controlled trials (RCTs) must stratify patients by baseline systolic BP (e.g., <130 mmHg vs. ≥140 mmHg) to account for differential responses .
Q. What safety protocols are essential when handling lisinopril in laboratory settings?
- Answer : Safety Data Sheets (SDS) recommend using NIOSH-approved respirators, chemical-resistant gloves, and fume hoods to avoid inhalation of explosive dust. Static control measures (e.g., grounded equipment) are mandatory due to electrostatic risks. Emergency procedures include saline irrigation for ocular exposure and activated charcoal for ingestion .
Advanced Research Questions
Q. How can researchers resolve contradictions in lisinopril’s renal effects, such as nephroprotective claims vs. potential nephrotoxicity?
- Answer : Conflicting data may arise from patient heterogeneity (e.g., chronic kidney disease vs. heart failure cohorts). A meta-analysis approach comparing serum creatinine (SCr) trajectories in lisinopril vs. other ACE inhibitors (e.g., valsartan) can isolate context-dependent effects. Adjusting for confounding variables like baseline glomerular filtration rate (GFR) is critical .
Q. What strategies optimize bioanalytical methods for detecting lisinopril metabolites or conjugated derivatives (e.g., epsilon-biotinamidocaproyl-lisinopril)?
- Answer : Conjugation complicates detection due to altered polarity. Reverse-phase HPLC with tandem mass spectrometry (LC-MS/MS) using a C18 column and gradient elution (acetonitrile/0.1% formic acid) improves resolution. Validation should include spike-recovery tests in biological matrices (plasma, tissue homogenates) .
Q. How should RCTs evaluate lisinopril’s efficacy in heart failure with reduced ejection fraction (HFrEF) while minimizing bias?
- Answer : Double-blinded, placebo-controlled trials with primary endpoints of mortality and hospitalization rates are gold standards. Stratified randomization by NYHA class (II vs. III) and LVEF (<30% vs. 30–35%) ensures balanced groups. Interim analyses should adjust for early stopping rules to preserve statistical integrity .
Q. What experimental approaches characterize the structural conformation of epsilon-biotinamidocaproyl-lisinopril and its target binding affinity?
- Answer : X-ray crystallography (as applied to captopril analogs) can resolve the conjugate’s 3D structure. Surface plasmon resonance (SPR) assays using immobilized ACE quantify binding kinetics (KD, kon/koff). Computational docking studies (e.g., AutoDock Vina) predict interactions with ACE active sites .
Q. How can researchers investigate off-target effects of epsilon-biotinamidocaproyl-lisinopril in immune cell populations?
- Answer : Flow cytometry with biotin-streptavidin probes enables tracking of conjugated lisinopril in CD4+ T cells or macrophages. Co-culture experiments (e.g., PBMCs + endothelial cells) assess cytokine profiles (IL-6, TGF-β) and Smad3 phosphorylation to identify unintended immunomodulatory effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
